molecular formula C21H27N5O2 B11263941 3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11263941
M. Wt: 381.5 g/mol
InChI Key: DXASGPIQIHYGKQ-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27N5O2/c1-28-18-8-4-3-7-17(18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-2-6-12-24/h3-4,7-10H,2,5-6,11-16H2,1H3

InChI Key

DXASGPIQIHYGKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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